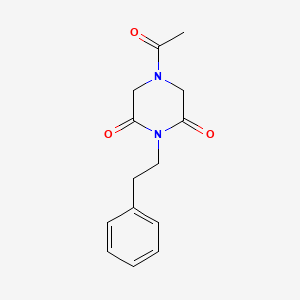
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione is a chemical compound with the molecular formula C14H16N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
The synthesis of 4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid .
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.
化学反応の分析
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or halides.
For example, the oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction reactions can yield secondary amines.
科学的研究の応用
作用機序
The mechanism of action of 4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting key enzymes or interfering with cellular processes. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .
The exact molecular targets and pathways involved in its mechanism of action depend on the specific application and the structure of the derivative being studied. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
類似化合物との比較
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research related to serotonin receptors.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often studied for its stimulant effects and use in combination with other psychoactive substances.
1-Phenyl-piperazine-2,6-diones: These compounds have been investigated for their herbicidal activity and potential use in agriculture.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity. Its acetyl and phenylethyl groups confer distinct properties that differentiate it from other piperazine derivatives.
特性
CAS番号 |
87693-77-4 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
4-acetyl-1-(2-phenylethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C14H16N2O3/c1-11(17)15-9-13(18)16(14(19)10-15)8-7-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChIキー |
PSDFWXROVFBENW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC(=O)N(C(=O)C1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


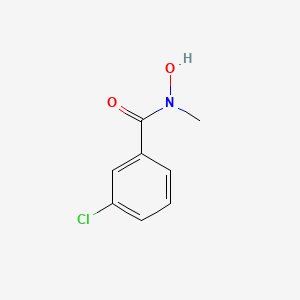
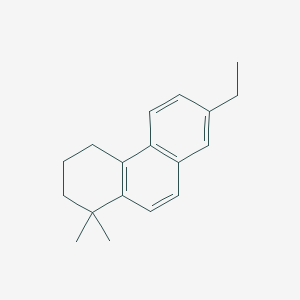
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)

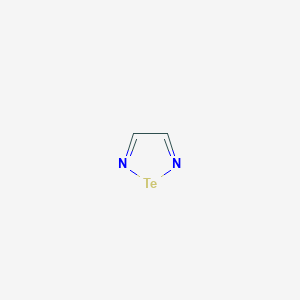

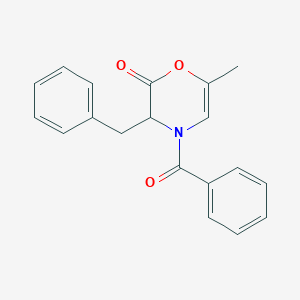
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)

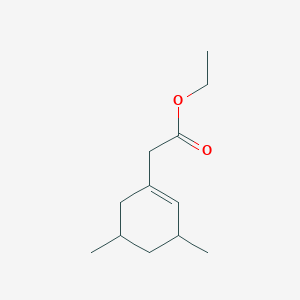
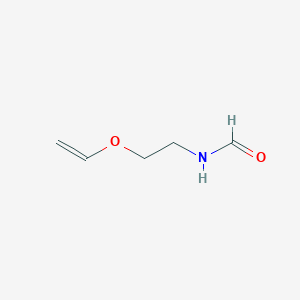
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)


